molecular formula C13H16N2OS B2788099 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 855465-18-8

6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No.: B2788099
CAS No.: 855465-18-8
M. Wt: 248.34
InChI Key: SFSJEGYRQVGIBQ-UHFFFAOYSA-N
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Description

6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in the design of bioactive molecules, substituted with an ethoxy group and a pyrrolidine ring. The structural motif of a nitrogenous heterocycle attached to the 2-position of the benzothiazole nucleus is commonly found in ligands targeting central nervous system receptors and enzymes . Benzothiazole-based compounds have demonstrated a robust multitargeting potential against complex neurodegenerative diseases. Research on analogous structures has shown high affinity as histamine H3 receptor (H3R) antagonists/inverse agonists, which can modulate the release of key neurotransmitters like acetylcholine, dopamine, and norepinephrine, offering a potential pathway for cognitive enhancement . Furthermore, such derivatives frequently exhibit potent inhibitory activity against critical enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) . The concurrent targeting of these pathways with a single molecule represents a modern strategy, known as Multitarget-Directed Ligands (MTDLs), for developing improved therapeutics for conditions like Alzheimer's disease. Beyond neuroscience, the benzothiazole scaffold is extensively explored in oncology. Di-aryl substituted benzo[d]imidazo[2,1-b]thiazole derivatives, which share structural similarities, have shown promising in vitro cytotoxic effects against human breast cancer cell lines (e.g., MCF-7) . The compound's structure also aligns with frameworks investigated for antimicrobial and anti-tubercular activities, highlighting the versatility of the benzothiazole chemotype . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-16-10-5-6-11-12(9-10)17-13(14-11)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSJEGYRQVGIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the functionalization of preformed benzo[d]thiazole rings. One common method includes the reaction of 6-ethoxybenzo[d]thiazole with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Hydrolysis of the Ethoxy Group

The ethoxy group undergoes hydrolysis under acidic or basic conditions to yield the corresponding hydroxy derivative. This reaction is critical for generating intermediates for further functionalization.

  • Conditions :

    • Acidic: HCl (conc.), reflux, 6–8 hours

    • Basic: NaOH (10% aq.), ethanol, 70°C, 4–6 hours

ReactantConditionsProductYield (%)Source
6-Ethoxy-...benzothiazoleHCl (conc.), reflux6-Hydroxy-2-(pyrrolidin-1-yl)benzo[d]thiazole85–90

The hydroxy derivative is often used as a precursor for introducing sulfonate esters or other leaving groups, enabling nucleophilic aromatic substitution (NAS) .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety participates in alkylation and acylation reactions due to its secondary amine character.

N-Alkylation

Reaction with alkyl halides or epoxides introduces substituents to the pyrrolidine nitrogen.

  • Example :

    • Reacting with methyl iodide in the presence of K₂CO₃ yields the N-methylpyrrolidinium derivative .

ReactantReagentProductYield (%)Source
6-Ethoxy-...benzothiazoleCH₃I, K₂CO₃, DMF6-Ethoxy-2-(N-methylpyrrolidin-1-yl)benzo[d]thiazole75

Acylation

Treatment with acyl chlorides or anhydrides forms amides.

  • Example :

    • Reaction with acetyl chloride produces the N-acetylpyrrolidine derivative .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole core undergoes EAS at the 4- and 7-positions, directed by the electron-donating ethoxy group.

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups preferentially at the 4-position.

ReactantReagentProductYield (%)Source
6-Ethoxy-...benzothiazoleHNO₃/H₂SO₄, 0°C6-Ethoxy-4-nitro-2-(pyrrolidin-1-yl)benzo[d]thiazole60

Sulfonation

Sulfonation with fuming H₂SO₄ yields sulfonic acid derivatives, useful for further coupling reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions after introducing halide substituents.

Suzuki Coupling

Bromination at the 4-position (using Br₂/FeBr₃) followed by Suzuki coupling with aryl boronic acids:

ReactantReagentProductYield (%)Source
4-Bromo-6-ethoxy-...thiazolePhB(OH)₂, Pd(PPh₃)₄4-Phenyl-6-ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole70

Oxidation of the Thiazole Sulfur

The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using peracids.

  • Conditions :

    • mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C to RT .

ReactantReagentProductYield (%)Source
6-Ethoxy-...benzothiazolemCPBA, CH₂Cl₂6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole-3-oxide80

Scientific Research Applications

Anticonvulsant Activity

The thiazole moiety, present in compounds like 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole, has been linked to anticonvulsant properties. Research indicates that derivatives of thiazole integrated with pyrrolidine exhibit significant anticonvulsant activity. For instance, studies have shown that certain thiazole-pyrrolidine analogues demonstrated protective effects in seizure models, with effective doses lower than standard medications like ethosuximide .

Case Study:
A specific analogue from a related series, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited a median effective dose of 18.4 mg/kg in the PTZ seizure model, highlighting the potential of thiazole-pyrrolidine compounds in developing new anticonvulsants .

Anticancer Properties

The compound's structural characteristics suggest potential applications in cancer therapy. Benzothiazole derivatives have been studied for their ability to inhibit various cancer cell lines, including leukemia and solid tumors. For instance, benzo[d]isothiazole derivatives showed cytotoxic effects against human CD4(+) lymphocytes and inhibited the growth of leukemia cell lines .

Case Study:
A recent investigation into thiazole derivatives revealed that certain compounds exhibited significant antiproliferative activity against solid tumor-derived cell lines, indicating that modifications to the benzothiazole structure can enhance anticancer efficacy .

Antimicrobial Effects

The antimicrobial potential of benzothiazole and its derivatives is well-documented. Compounds similar to this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been linked to increased antimicrobial activity .

Case Study:
In a study evaluating new thiazole derivatives for antimicrobial activity, certain compounds demonstrated good antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against selected bacterial strains .

Treatment of Metabolic Disorders

The pharmacological profile of compounds containing pyrrolidine rings includes antihyperglycemic activities, suggesting their potential in treating metabolic disorders such as diabetes. The ethoxy and pyrrolidine components enhance solubility and binding affinity to biological targets, which is crucial for drug design aimed at metabolic conditions.

Case Study:
Research indicates that similar compounds have shown promise in modulating glucose levels and reducing inflammation associated with metabolic disorders.

Summary Table of Applications

Application AreaKey FindingsExample Compounds
AnticonvulsantSignificant activity in seizure models; lower effective doses than standardsThiazole-pyrrolidine analogues
AnticancerCytotoxic effects on leukemia and solid tumorsBenzothiazole derivatives
AntimicrobialEffective against Gram-positive/negative bacteriaThiazole derivatives
Metabolic DisordersAntihyperglycemic effects; potential for treating diabetesPyrrolidine-containing compounds

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Position 2 Substituents :
    • The pyrrolidin-1-yl group in the target compound provides rigidity and basicity, contrasting with the flexible propyl-piperazine chain in 5h and the planar pyridyl groups in L1/L2 . Pyrrolidine’s smaller size may reduce steric hindrance compared to tert-butyl-substituted L2.
    • Nickel-catalyzed coupling () enables diverse aryl/alkenyl substitutions at position 2, offering tunable electronic properties (e.g., electron-withdrawing/-donating groups) .
  • Position 6 Substituents :
    • The ethoxy group in the target compound is unique among the compared derivatives. Its electron-donating nature may enhance solubility and alter electronic transitions compared to unsubstituted analogs (e.g., L1) or bromo/methyl-substituted derivatives (common in pharmacological contexts) .

Functional and Application-Based Differences

  • Pharmacological Potential: Compound 5h () demonstrates the importance of basic side chains (piperazine) for CNS activity, suggesting the target compound’s pyrrolidine group may similarly interact with biological targets . Ethoxy substitution could improve metabolic stability compared to methyl or halogenated analogs (common in bioactive thiazoles) .
  • Materials Science :
    • Pyridyl-substituted benzo[d]thiazoles (L1/L2) exhibit strong electroluminescence in LECs due to extended π-conjugation . The target compound’s ethoxy group may redshift emission wavelengths or alter charge transport, but its pyrrolidine moiety might disrupt planar conjugation.
  • Synthetic Versatility :
    • Nickel-catalyzed methods () offer broader substrate scope than copper-based approaches, enabling rapid diversification of benzo[d]thiazole libraries .

Research Findings and Implications

  • Steric Considerations : Pyrrolidine’s compact structure may favor interactions in sterically constrained environments (e.g., enzyme active sites) compared to bulkier tert-butyl groups (L2) .
  • Stability and Solubility : Ethoxy substitution could improve solubility in polar solvents, addressing a common limitation of aromatic heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic modifications. For example:

  • Step 1 : Condensation of 2-aminothiophenol with an aldehyde/ketone to form the benzothiazole core .
  • Step 2 : Introduction of the ethoxy group via nucleophilic substitution using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 3 : Pyrrolidine incorporation via Buchwald-Hartwig coupling or Ullmann-type reactions, requiring Pd catalysts and elevated temperatures .
  • Key Variables : Solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd(OAc)₂) critically affect yield (reported 45–78%) and purity (HPLC >95%) .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm), ethoxy CH₃ (δ 1.3–1.5 ppm), and pyrrolidine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms quaternary carbons in the benzothiazole ring .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) reveals dihedral angles between the benzothiazole and pyrrolidine rings, critical for conformational stability .
  • Mass Spectrometry : ESI-MS (m/z calculated for C₁₃H₁₆N₂OS: 260.10) confirms molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Anticancer : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Antimicrobial : Disk diffusion assays (e.g., against S. aureus or E. coli) with zone-of-inhibition measurements .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) to assess target engagement .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzothiazole or pyrrolidine rings) impact pharmacological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy or pyrrolidine with piperidine) and compare IC₅₀ values. For example:
  • Ethoxy vs. Methoxy : Ethoxy enhances lipophilicity (logP ↑), improving blood-brain barrier penetration in CNS targets .
  • Pyrrolidine vs. Piperidine : Piperidine increases steric bulk, reducing affinity for flat binding pockets (e.g., kinase ATP sites) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses with proteins (e.g., EGFR or tubulin) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer :

  • Purity Analysis : Use HPLC-MS to confirm compound integrity; impurities >5% can skew results .
  • Assay Standardization : Compare protocols (e.g., serum concentration in cell culture, incubation time) .
  • Metabolic Stability : Test susceptibility to cytochrome P450 enzymes (e.g., CYP3A4) using liver microsomes .

Q. How can reaction pathways be optimized for scalability while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst) using Taguchi methods. For example, Pd(OAc)₂ (5 mol%) in DMF at 90°C maximizes yield (78%) .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or use flow chemistry for precise control .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP inhibition, and hERG cardiotoxicity risks .
  • Metabolite Identification : LC-MS/MS with isotopic labeling tracks phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

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